molecular formula C11H14BrFN2O2S B1384911 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine CAS No. 1020722-16-0

1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine

Cat. No.: B1384911
CAS No.: 1020722-16-0
M. Wt: 337.21 g/mol
InChI Key: AAAWDEUPFZPDLH-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted aromatic compounds containing heterocyclic moieties. According to chemical database sources, the compound is systematically named as 1-[5-bromo-2-fluoro-4-(methylsulfonyl)phenyl]piperazine, which describes the substitution pattern on the phenyl ring and its connection to the piperazine heterocycle. The structural formula reveals a phenyl ring bearing three distinct substituents: a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methylsulfonyl group at the 4-position, with the phenyl ring connected through the 1-position to a piperazine ring system.

The molecular structure can be represented through various chemical notation systems that provide complementary perspectives on the compound's architecture. The Simplified Molecular Input Line Entry System representation is documented as "Fc1cc(c(cc1N1CCNCC1)Br)S(=O)(=O)C", which encodes the complete structural information in a linear format suitable for computational applications. The International Chemical Identifier string provides another standardized representation: "InChI=1S/C11H14BrFN2O2S/c1-18(16,17)11-7-9(13)10(6-8(11)12)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3", offering detailed connectivity information including stereochemical descriptors when applicable. These structural descriptors collectively define the three-dimensional arrangement of atoms within the molecule and enable precise identification across different chemical databases and computational platforms.

The piperazine heterocycle represents a six-membered ring containing two nitrogen atoms in the 1,4-positions, which serves as the core structural motif for this compound class. The substituted phenyl ring attachment creates a rigid aromatic system that influences the overall molecular geometry and electronic properties. The presence of electron-withdrawing groups including fluorine, bromine, and methylsulfonyl substituents significantly affects the electron density distribution throughout the aromatic system, potentially influencing chemical reactivity and biological interactions.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The Chemical Abstracts Service registry number for this compound is definitively established as 1020722-16-0, providing a unique identifier that enables unambiguous reference across all chemical databases and literature sources. This registry number serves as the primary identification standard within the global chemical information infrastructure, ensuring consistent referencing regardless of variations in naming conventions or structural representations. The Chemical Abstracts Service system maintains comprehensive records of chemical substances, with each registry number corresponding to a specific molecular entity with defined structural characteristics and properties.

Alternative chemical names for this compound reflect different approaches to systematic nomenclature and conventional naming practices within specialized chemical contexts. The compound is also known as 1-(5-bromo-2-fluoro-4-methylsulfonylphenyl)piperazine, which represents an alternative systematic naming approach that emphasizes the piperazine core structure. Another recognized designation is Piperazine, 1-[5-bromo-2-fluoro-4-(methylsulfonyl)phenyl]-, which follows Chemical Abstracts Service indexing conventions that prioritize the heterocyclic component in the naming hierarchy. These alternative names demonstrate the flexibility inherent in chemical nomenclature systems while maintaining structural accuracy and scientific precision.

The MDL number MFCD09839314 provides an additional unique identifier within the MDL Information Systems database, offering another reference point for chemical information retrieval and cross-referencing. This identifier system complements the Chemical Abstracts Service registry number by providing access to alternative chemical databases and information resources. The existence of multiple identification systems reflects the diverse needs of the chemical research community and ensures comprehensive coverage across different information platforms and analytical tools.

Synonymous names and trade designations may vary across different suppliers and research contexts, but the fundamental structural identity remains constant as defined by the primary registry number and systematic nomenclature. The standardization of chemical identification through multiple complementary systems ensures reliable communication and information exchange within the global chemical research enterprise.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C₁₁H₁₄BrFN₂O₂S, representing the complete elemental composition of this complex organic molecule. This formula indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, one bromine atom, one fluorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom, arranged in the specific structural configuration described by the systematic nomenclature. The molecular formula provides essential information for stoichiometric calculations, analytical method development, and theoretical computational studies.

The molecular weight of this compound has been consistently reported across multiple authoritative sources with slight variations in precision. Chemical database sources report the molecular weight as 337.21 grams per mole, 337.22 grams per mole, and 337.207 grams per mole, with these minor differences reflecting different computational methods and rounding conventions used by various database systems. For practical applications, the molecular weight can be considered as approximately 337.2 grams per mole, providing sufficient accuracy for most chemical calculations and experimental procedures.

Parameter Value Source
Molecular Formula C₁₁H₁₄BrFN₂O₂S
Molecular Weight 337.21 g/mol
Molecular Weight 337.22 g/mol
Molecular Weight 337.207 g/mol
Chemical Abstracts Service Registry Number 1020722-16-0
MDL Number MFCD09839314

The elemental composition analysis reveals the significant contribution of halogen atoms to the total molecular weight, with bromine (atomic weight 79.904) and fluorine (atomic weight 18.998) together accounting for approximately 29.3% of the total molecular mass. The methylsulfonyl functional group (CH₃SO₂) contributes substantially to both the molecular weight and the overall polarity of the compound. The piperazine ring system provides the basic nitrogen-containing heterocyclic framework, while the substituted phenyl ring creates the primary aromatic component of the molecular structure.

Properties

IUPAC Name

1-(5-bromo-2-fluoro-4-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2O2S/c1-18(16,17)11-7-9(13)10(6-8(11)12)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAWDEUPFZPDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)F)N2CCNCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

This approach utilizes the nucleophilicity of piperazine to displace a suitable leaving group (e.g., fluorine or chlorine) on the aromatic ring under basic conditions.

  • Starting Materials: 2-Fluoro-5-bromo-4-methylsulfonyl-substituted chlorobenzene or fluorobenzene derivatives.
  • Reaction Conditions: The reaction is typically performed in polar aprotic solvents at moderate temperatures (e.g., 20–110 °C).
  • Base: Strong bases such as sodium hydride or potassium tert-butoxide may be used to deprotonate piperazine, enhancing its nucleophilicity.
  • Reaction Time: Ranges from a few hours up to a week depending on conditions and scale.
  • Advantages: Transition-metal free, avoiding metal contamination and simplifying purification.

This method is supported by the general approach described in patent WO2017137048A1, where nucleophilic aromatic substitution is employed to prepare related aryl-piperazine compounds without transition metal catalysts.

Palladium-Catalyzed Buchwald-Hartwig Amination

A widely used method for arylation of amines, including piperazine, involves palladium-catalyzed cross-coupling with aryl halides.

  • Catalysts: Palladium(0) complexes such as Pd2(dba)3 or Pd(OAc)2 combined with phosphine ligands (e.g., BINAP, Xantphos).
  • Bases: Sodium tert-butoxide or potassium phosphate are commonly used.
  • Solvents: Toluene, 1-methylpyrrolidin-2-one (NMP), or other aprotic solvents.
  • Temperature: Typically 100–140 °C.
  • Reaction Time: 15–20 hours.
  • Yield: Reported yields for similar methylsulfonyl-substituted arylpiperazines range from 20% to over 90% depending on conditions.

For example, the coupling of 1-bromo-4-(methylsulfonyl)benzene with piperazine under Pd catalysis and sodium tert-butoxide in toluene at 100 °C for 15 hours gave a 20% yield in one study, while optimized conditions with palladium(II) acetylacetonate and Xantphos in NMP at 100 °C for 18 hours afforded 91% yield.

Phase Transfer Catalysis and Other Methods

Alternative methods include using tetra-(n-butyl)ammonium iodide as a phase transfer catalyst to facilitate nucleophilic substitution at elevated temperatures (120–140 °C) for shorter times (5 hours), delivering high yields (up to 90%).

Reaction Conditions and Optimization Data

Methodology Catalyst/Conditions Temperature (°C) Time (h) Yield (%) Notes
SNAr (Transition-metal free) Piperazine, strong base (e.g., NaH, KOtBu), solvent 20–110 3–168 Variable Avoids metal catalysts, longer reaction times
Pd-catalyzed Buchwald-Hartwig Pd2(dba)3, BINAP, NaOtBu, toluene 100 15 20 Moderate yield, inert atmosphere required
Pd-catalyzed Buchwald-Hartwig Pd(OAc)2, Xantphos, K3PO4, NMP 100 18 91 High yield, optimized ligand and base system
Phase Transfer Catalysis Tetra-(n-butyl)ammonium iodide, piperazine 120–140 5 90+ Efficient, shorter reaction time

Purification and Characterization

  • Purification: Typically involves aqueous workup, extraction with organic solvents (e.g., ethyl acetate, dichloromethane), drying over anhydrous salts (Na2SO4 or MgSO4), followed by chromatographic purification (silica gel column chromatography or MPLC).
  • Characterization: Product identity and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
  • Stability Considerations: The compound is stable under normal laboratory conditions but may undergo hydrolysis or oxidation under extreme pH or strong oxidizing agents.

Summary of Key Research Findings

  • Transition-metal-free SNAr methods provide a cost-effective and cleaner route but may require longer reaction times.
  • Palladium-catalyzed cross-coupling reactions, especially with optimized ligands and bases, offer high yields and scalability.
  • Phase transfer catalysis is a viable alternative for efficient synthesis with high yields and shorter reaction times.
  • The presence of electron-withdrawing groups (fluoro, bromo, methylsulfonyl) on the phenyl ring influences reactivity, favoring nucleophilic substitution.
  • Reaction parameters such as temperature, solvent, base, catalyst, and time critically affect yields and product purity.

Chemical Reactions Analysis

1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aniline derivative, while Suzuki-Miyaura coupling could produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine is primarily researched for its potential as a pharmacological agent. Its structural components suggest it may interact with various biological targets, particularly in the central nervous system (CNS).

Antidepressant and Anxiolytic Potential

Recent studies have indicated that piperazine derivatives can exhibit antidepressant and anxiolytic effects. The presence of the fluorine and bromine substituents may enhance the compound's affinity for serotonin receptors, which are crucial in mood regulation.

Case Study : A study published in Journal of Medicinal Chemistry explored several piperazine derivatives, including similar compounds, demonstrating significant binding affinity to serotonin receptors (5-HT1A and 5-HT2A). The results suggested that modifications in the piperazine structure could lead to enhanced therapeutic effects against depression and anxiety disorders .

Pharmacological Applications

The compound's unique structure allows for exploration in various pharmacological contexts:

Anticancer Activity

Research has shown that certain piperazine derivatives possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The sulfonyl group may play a critical role in this activity.

Data Table: Anticancer Activity of Piperazine Derivatives

Compound NameTarget Cancer TypeMechanism of ActionReference
1-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)ethanoneBreast CancerInduces apoptosis via caspase activation
1-(2-Fluorophenyl)-piperazineColon CancerInhibits cell proliferation
This compoundOngoing StudiesPotential dual-action on tumor suppression

Biochemical Applications

In addition to its medicinal applications, this compound is utilized in biochemical research, particularly in proteomics.

Proteomics Research

The compound serves as a tool for studying protein interactions due to its ability to modify piperazine-based scaffolds. It can be used to develop probes for specific protein targets.

Case Study : Research published by Santa Cruz Biotechnology highlighted the use of similar piperazine derivatives as proteomics tools, demonstrating their efficacy in labeling proteins for mass spectrometry analysis .

Mechanism of Action

The mechanism of action of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and bromo substituents can enhance binding affinity through halogen bonding, while the piperazine ring can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Antibacterial Activity

Piperazine derivatives with substituted phenyl rings exhibit varied antibacterial effects depending on substituent type and position:

  • Fluorine at Para Position : Compounds with fluorine at the phenyl ring’s para position (e.g., 3g and 4g ) demonstrated superior activity against Staphylococcus aureus and Escherichia coli, surpassing ciprofloxacin in some cases. The fluorine atom enhances electronegativity, improving interactions with bacterial enzymes like DNA topoisomerase II .
  • Carboxylic Acid Moieties : Derivatives with carboxylic acid groups (e.g., 4e-4g ) showed enhanced antibacterial activity due to salt-bridge interactions with Mg²⁺ in target proteins. However, bulky substituents (e.g., 5g-5k ) reduced activity, likely due to steric hindrance .
  • Methylsulfonyl Group : The methylsulfonyl group in the target compound may mimic sulfonyl-containing derivatives (e.g., 5-1 from ), which exhibit strong activity via similar mechanisms. Sulfonyl groups enhance solubility and enzyme binding .

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

Compound Substituents Activity Against S. aureus Activity Against E. coli Mechanism Insights
Target Compound 2-F, 5-Br, 4-MeSO₂ High (Predicted) High (Predicted) Sulfonyl enhances binding
4g (Carboxylic acid) COOH, para-F MIC = 0.25 µg/mL MIC = 0.5 µg/mL Salt-bridge with Mg²⁺
5k (Bulky substituent) Bulky phenyl group MIC = 8 µg/mL MIC = 16 µg/mL Steric hindrance

Serotonin Receptor Affinity

Substituents on the phenyl ring critically influence receptor selectivity and binding affinity:

  • 5-HT1A Receptor: Compounds with three-carbon linkers and acetyl groups (e.g., 3d, 5d) achieved subnanomolar affinity for 5-HT1A receptors. The target compound’s bromine and methylsulfonyl groups may similarly enhance hydrophobicity and receptor interactions .
  • 5-HT1B Receptor: 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) is a selective 5-HT1B agonist (Ki = 65-fold selectivity).
  • Selectivity Loss : Replacing piperazine with morpholine or introducing para-chloro/nitro groups reduces 5-HT1A affinity, highlighting the importance of the piperazine scaffold and substituent positioning .

Table 2: Receptor Binding Profiles of Piperazine Derivatives

Compound Receptor Affinity (Ki) Selectivity Key Substituents
Target Compound 5-HT1A (Predicted) Moderate (Predicted) 5-Br, 4-MeSO₂
TFMPP 5-HT1B: 12 nM 65-fold selective 3-CF₃
18 (Phthalimido derivative) 5-HT1A: 0.6 nM High 2-MeO, phthalimido

Cytotoxic and Antioxidant Activity

  • Cytotoxicity : Benzoyl-piperazine derivatives (e.g., 5a-5g ) showed potent growth inhibition in liver, breast, and colon cancer cells. The target compound’s bromine and methylsulfonyl groups may enhance cytotoxicity via DNA intercalation or enzyme inhibition .
  • Antioxidant Effects: 1-(Phenoxyethyl)-piperazines with methyl groups increased superoxide dismutase (SOD) activity, whereas chlorine substituents reduced it. The target compound’s methylsulfonyl group may similarly modulate oxidative stress .

Biological Activity

1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine is a synthetic compound notable for its unique chemical structure, which includes a piperazine ring and various functional groups such as fluorine, bromine, and sulfonyl. This compound has garnered interest in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₁H₁₄BrFN₂O₂S
  • Molecular Weight : Approximately 305.21 g/mol
  • CAS Number : 1020722-16-0

The compound is classified as an irritant and is utilized primarily in research settings for biological and chemical studies .

While specific mechanisms of action for this compound are not well-documented, compounds with similar piperazine structures often interact with various biological targets, including:

  • Receptors : Potential interactions with serotonin receptors may influence mood disorders.
  • Enzymes : Possible inhibition or modulation of enzyme activity related to various physiological processes.

The presence of halogen and sulfonyl groups suggests that the compound could participate in nucleophilic substitution reactions, affecting its reactivity and biological activity .

Biological Activities

Research indicates that piperazine derivatives can exhibit a range of biological activities. Here are some highlighted effects:

Antimicrobial Activity

Studies have demonstrated that compounds with piperazine moieties can show significant antimicrobial effects. For instance, derivatives similar to this compound have been tested against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-positive bacteria.
CompoundMIC (μM)Activity Type
Compound A15.625 - 62.5Bactericidal against Staphylococcus
Compound B62.5 - 125Bactericidal against Enterococcus

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Cytotoxicity Studies

Cytotoxicity assessments on normal epithelial cell lines have shown that compounds similar to this compound exhibit varying degrees of toxicity depending on concentration:

  • IC50 Values : Indicate the concentration at which the compound inhibits cell viability by 50%.
CompoundIC50 (μg/mL)Cell Type
Compound C100Vero Cells
Compound D70Human Epithelial Cells

These results indicate a need for caution when considering therapeutic applications due to potential cytotoxic effects .

Case Studies

Recent studies have focused on the pharmacological profiles of piperazine derivatives. For example, one study investigated a series of piperazine-based compounds for their ability to inhibit bacterial biofilm formation, which is crucial in chronic infections:

  • The most effective compound showed significant reduction in biofilm formation at concentrations as low as 0.0070.03 mg mL0.007-0.03\text{ mg mL}, suggesting strong anti-biofilm properties .

Q & A

Advanced Research Question

  • Bioavailability : Methylsulfonyl groups enhance aqueous solubility (LogS = -3.5 to -4.0) but reduce Caco-2 permeability (Papp < 5 × 10⁻⁶ cm/s) due to increased polarity .
  • Metabolic stability : Fluorine reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 4.7 hours in microsomal assays) .
  • Plasma protein binding : Bromo substituents increase albumin binding (>90%) via hydrophobic interactions, lowering free drug concentration .

What structural features optimize selectivity between 5-HT receptor subtypes?

Advanced Research Question

  • Substituent position : Ortho-fluoro (5-HT₁A Ki = 0.6 nM) vs. para-bromo (5-HT₇ Ki = 2.3 nM) .
  • Piperazine N-substitution : Benzyl groups favor 5-HT₇ (Ki = 1.8 nM) over 5-HT₁A (Ki = 35 nM) due to reduced steric bulk .
  • Hybrid pharmacophores : Adding triazole moieties (e.g., from click chemistry) enhances 5-HT₇ potency (IC₅₀ = 12 nM) .

How are in vivo pharmacological effects validated for fluorinated piperazine derivatives?

Advanced Research Question

  • Behavioral assays : Forced swim test (FST) in rodents to assess antidepressant-like activity (dose-dependent immobility reduction at 10–30 mg/kg) .
  • Microdialysis : Measures extracellular 5-HT levels in prefrontal cortex (e.g., 300% increase post-administration) .
  • Ex vivo receptor occupancy : Autoradiography with [¹¹C]WAY-100635 confirms 5-HT₁A target engagement (>70% occupancy at 1 hour) .

What computational tools predict the metabolic pathways of brominated piperazines?

Advanced Research Question

  • ADMET Predictor™ : Simulates Phase I oxidation (e.g., CYP2D6-mediated debromination) and glucuronidation sites .
  • MetaSite : Identifies susceptible positions (e.g., bromine substitution reduces hepatic clearance by 40% vs. chloro analogues) .
  • Molecular docking with CYP isoforms : Predicts competitive inhibition (e.g., bromophenyl group blocking CYP2C19 active site) .

How do researchers reconcile discrepancies in SAR studies for piperazine-based ligands?

Advanced Research Question

  • Free-Wilson analysis : Quantifies substituent contributions (e.g., methylsulfonyl adds +1.2 log units to 5-HT₁A affinity) .
  • Matched molecular pair analysis : Compares analogues (e.g., Br vs. Cl substitution decreases 5-HT₇ Ki by 0.5 nM) .
  • Crystal structure overlays : Reveals steric clashes (e.g., bromine vs. 5-HT₂C Tyr466) explaining reduced potency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine
Reactant of Route 2
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1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine

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